molecular formula C8H5Cl2NS B040517 6-Chloro-2-(chloromethyl)benzo[d]thiazole CAS No. 113071-97-9

6-Chloro-2-(chloromethyl)benzo[d]thiazole

Cat. No.: B040517
CAS No.: 113071-97-9
M. Wt: 218.1 g/mol
InChI Key: BSLYCZZEUDPRAN-UHFFFAOYSA-N
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Description

6-Chloro-2-(chloromethyl)benzo[d]thiazole (CAS 113071-97-9) is a high-purity benzothiazole derivative of significant interest in organic synthesis and medicinal chemistry research. This compound, with a molecular formula of C 8 H 5 Cl 2 NS and a molecular weight of 218.10 g/mol, serves as a versatile building block . The presence of both a chloro substituent on the benzene ring and a reactive chloromethyl group on the thiazole ring makes it a valuable precursor for further functionalization, including nucleophilic substitution and heterocyclic elaboration . Researchers utilize this compound in the synthesis of more complex heterocyclic systems and for exploring structure-activity relationships in the development of novel pharmacologically active molecules. Its canonical SMILES representation is ClCC1=NC2=CC=C(Cl)C=C2S1 . Specifications & Safety: • CAS Number: 113071-97-9 • Purity: ≥98% • Molecular Weight: 218.10 g/mol • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) Important Notice: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly not for human consumption . Researchers should handle this material with appropriate personal protective equipment in a well-ventilated area and refer to the Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-2-(chloromethyl)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2NS/c9-4-8-11-6-2-1-5(10)3-7(6)12-8/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSLYCZZEUDPRAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)SC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Optimization for 6 Chloro 2 Chloromethyl Benzo D Thiazole and Its Precursors

Conventional Synthetic Strategies

Conventional methods for synthesizing the 6-Chloro-2-(chloromethyl)benzo[d]thiazole scaffold have traditionally relied on well-established, robust chemical reactions. These strategies often involve condensation and cyclization as key steps to form the fused ring system.

Condensation Reactions Utilizing 2-Aminobenzenethiols and Halogenated Carboxylic Acid Derivatives

A primary and direct route to forming the 2-substituted benzothiazole (B30560) core is the condensation reaction between a substituted 2-aminobenzenethiol and a suitable electrophile, such as a halogenated carboxylic acid derivative. In the synthesis of the target molecule, the key precursors are 2-amino-5-chlorobenzenethiol and a chloroacetylating agent like chloroacetyl chloride.

The reaction proceeds via a nucleophilic attack of the amino group of the 2-amino-5-chlorobenzenethiol on the carbonyl carbon of the chloroacetyl chloride. This is followed by an intramolecular cyclization and dehydration step, which results in the formation of the benzothiazole ring with the chloromethyl group at the 2-position. Acetic acid is often used as a solvent in this process. nih.gov While this reaction can be performed under conventional heating, it serves as a foundational method in benzothiazole chemistry. mdpi.com

Precursor 1Precursor 2Key Reaction TypeProduct
2-Amino-5-chlorobenzenethiolChloroacetyl chlorideCondensation/CyclizationThis compound

Multi-Step Synthetic Pathways for Structural Elaboration

Multi-step synthetic pathways offer greater flexibility for creating complex benzothiazole derivatives. nih.gov These routes often involve the initial synthesis of a core intermediate, such as 2-amino-6-chlorobenzothiazole (B160215), which is then further functionalized. nih.gov

A common multi-step approach begins with the synthesis of 2-amino-6-chlorobenzothiazole from 4-chloroaniline (B138754). researchgate.net This intermediate is then acylated using chloroacetyl chloride, which attaches the chloroacetyl group to the exocyclic amino group. nih.gov This subsequent intermediate can then undergo further transformations to yield the final 2-(chloromethyl) product. This stepwise approach allows for the purification of intermediates and can be adapted to produce a wide array of derivatives. nih.govresearchgate.net For instance, a similar multi-step strategy has been employed in the synthesis of related compounds where 2-amino-5-fluorobenzenethiol (B1267401) was used to create an intermediate 2-chloromethyl-benzothiazole, which was then elaborated further. researchgate.net

Research Findings on a Multi-Step Pathway:

Step 1: Synthesis of 2-amino-6-chlorobenzothiazole from 4-chloroaniline, potassium thiocyanate (B1210189), and bromine. researchgate.net

Step 2: Acylation of 2-amino-6-chlorobenzothiazole with chloroacetyl chloride to form N-(6-chlorobenzo[d]thiazol-2-yl)-2-chloroacetamide. nih.gov

Step 3: Selective reduction of the amide carbonyl group to yield this compound.

Cyclization Reactions in the Formation of the Benzothiazole Core

The formation of the benzothiazole nucleus is fundamentally a cyclization reaction. indexcopernicus.com One of the most established methods is the oxidative cyclization of N-arylthioureas. To obtain the 6-chloro-substituted core, the process would start with 4-chloroaniline. The aniline (B41778) is reacted with a thiocyanate salt (e.g., potassium thiocyanate) in the presence of an acid to form an N-(4-chlorophenyl)thiourea intermediate. researchgate.net

This thiourea (B124793) derivative then undergoes an intramolecular oxidative cyclization, often facilitated by bromine in acetic acid, to yield 2-amino-6-chlorobenzothiazole. researchgate.netindexcopernicus.com Another powerful, though more classic, method is the Jacobsen cyclization, which involves the radical cyclization of thiobenzanilides and is noted as a highly effective strategy for synthesizing 6-substituted benzothiazoles. researchgate.net These methods are crucial for building the foundational heterocyclic structure before further modifications are made at the 2-position.

Modern and Sustainable Synthetic Approaches

In response to the growing need for environmentally benign and efficient chemical processes, modern synthetic chemistry has focused on developing sustainable alternatives to conventional methods. mdpi.com These approaches prioritize reduced reaction times, lower energy consumption, and the use of greener reagents and solvents. nih.gov

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry for accelerating reaction rates and often improving yields. nih.gov The synthesis of benzothiazoles is particularly amenable to microwave irradiation. The condensation of 2-aminothiophenols with chloroacetyl chloride, a key step in forming 2-(chloromethyl)benzothiazoles, can be completed in as little as 10 minutes under microwave conditions, a significant improvement over traditional heating methods. nih.gov

MethodTypical Reaction TimeTypical YieldKey Advantages
Conventional Heating Several hoursModerate to GoodWell-established, simple equipment
Microwave Irradiation 5-15 minutesExcellent (often >90%)Rapid reaction, high efficiency, reduced side products

Green Chemistry Principles in Benzothiazole Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of benzothiazoles to reduce the environmental impact of chemical manufacturing. uniroma1.it This involves several key strategies applicable to the synthesis of this compound.

Key green chemistry strategies include:

Use of Green Solvents: Replacing hazardous organic solvents with environmentally friendly alternatives like water, ethanol (B145695), or glycerol. researchgate.netmdpi.com Glycerol, for instance, has been used as a green solvent in the microwave-assisted synthesis of benzothiazoles. researchgate.net

Catalyst-Free and Solvent-Free Reactions: Many modern protocols aim to eliminate the need for catalysts and solvents altogether, often utilizing microwave irradiation or solid-phase synthesis techniques to drive the reaction. tsijournals.comresearchgate.net

Use of Recyclable Catalysts: When a catalyst is necessary, heterogeneous catalysts such as zeolites or various nanoparticles are employed. mdpi.com These catalysts can be easily separated from the reaction mixture and reused multiple times, reducing waste and cost. tsijournals.com

Energy Efficiency: Microwave-assisted synthesis is inherently more energy-efficient than conventional refluxing, aligning with the green chemistry principle of designing for energy efficiency. nih.gov

By adopting these sustainable approaches, the synthesis of this compound and its precursors can be optimized to be not only more efficient but also significantly more environmentally responsible. nih.gov

One-Pot Multicomponent Reactions for Benzothiazole Construction

One-pot multicomponent reactions (MCRs) represent an efficient and atom-economical approach to synthesizing complex molecules like benzothiazoles from simple, readily available starting materials in a single synthetic operation. nih.govresearchgate.net These reactions are highly valued in green chemistry as they often reduce the number of purification steps, minimize solvent waste, and save time and energy. nih.gov

Various catalytic systems have been developed to facilitate the one-pot synthesis of 2-substituted benzothiazoles. The general strategy often involves the condensation of a 2-aminothiophenol (B119425) with an aldehyde, carboxylic acid, or other carbonyl-containing compound. nih.govacs.org For instance, a mixture of H₂O₂/HCl has been used as an effective catalyst for the reaction between 2-aminothiophenol and various aldehydes in ethanol at room temperature, yielding excellent product yields in a short time. nih.govmdpi.com Another approach utilizes phenyliodoniumbis(trifluoroacetate) (PIFA) as an oxidant to promote the cyclocondensation of 2-aminothiophenols with aldehydes under microwave irradiation, a method noted for its efficiency and high yields. mdpi.comias.ac.in

Three-component reactions have also been developed that construct the benzothiazole ring from even simpler precursors. One such method involves the reaction of aromatic amines, elemental sulfur, and a compound providing the C2-substituent, such as styrenes or arylacetylenes, in N-methylpyrrolidin-2-one (NMP). mdpi.com This process forms the necessary C-S bonds through direct thiylation of a C-H bond on the aromatic amine. mdpi.com Similarly, catalyst- and additive-free methods have been developed, reacting aromatic amines, aliphatic amines, and elemental sulfur in a one-pot fashion, where DMSO acts as the oxidant. nih.govacs.org

The table below summarizes various one-pot methodologies for the synthesis of 2-substituted benzothiazoles, which are foundational for the synthesis of the target compound.

Table 1: Examples of One-Pot Multicomponent Reactions for Benzothiazole Synthesis
ReactantsCatalyst/ConditionsSolventYieldReference
2-Aminothiophenol, AldehydesH₂O₂/HCl, Room TemperatureEthanol85-94% nih.govmdpi.com
2-Aminothiophenols, AldehydesPIFA, Microwave Irradiation (80°C)-59-92% mdpi.comias.ac.in
Haloanilines, Arylacetic acids, Elemental SulfurCopper Acetate-Good to Excellent nih.gov
Aromatic Amines, Aliphatic Amines, Elemental SulfurCatalyst-free, DMSO as oxidantDMSO- nih.govacs.org
Arylamines, Elemental Sulfur, Styrenes/ArylacetylenesMetal-freeNMP- mdpi.com

Synthesis of Key Intermediates for the Production of this compound

The synthesis of this compound relies on the availability of two key intermediates: 5-chloro-2-aminothiophenol, which forms the chlorinated benzene (B151609) and thiazole (B1198619) rings, and a reagent to provide the chloromethyl group at the 2-position, typically chloroacetyl chloride.

The precursor 5-chloro-2-aminothiophenol is not commonly available commercially and must be synthesized. A common route starts from 4-chloroaniline. researchgate.net This involves treating 4-chloroaniline with potassium thiocyanate and bromine in glacial acetic acid to form 2-amino-6-chlorobenzothiazole. researchgate.net Subsequent hydrolysis of this intermediate would be required to yield 5-chloro-2-aminothiophenol. An alternative and more direct approach starts with 2-chloronitrobenzene derivatives. For example, 2-aminothiophenol can be prepared from 2-chloronitrobenzene by reacting it with a water-soluble sulfide (B99878), followed by neutralization. quickcompany.in Applying this logic, 5-chloro-2-aminothiophenol could be synthesized from a dichloronitrobenzene, such as 2,4-dichloronitrobenzene. This would involve a nucleophilic substitution of one chlorine atom with a sulfur nucleophile, followed by reduction of the nitro group to an amine.

The final step in the synthesis of the target molecule is the condensation of 5-chloro-2-aminothiophenol with chloroacetyl chloride. nih.govnih.gov This reaction involves the acylation of the amino group of the aminothiophenol, followed by an intramolecular cyclization and dehydration to form the benzothiazole ring. This type of reaction can be carried out under various conditions. For instance, the condensation of 2-aminothiophenols with chloroacetyl chloride has been effectively performed in acetic acid under microwave irradiation, significantly reducing reaction times. nih.gov Another method involves dissolving the aminobenzothiazole in a solvent like acetone (B3395972) and adding chloroacetyl chloride under cold conditions, followed by stirring at room temperature. nih.gov

The table below outlines the key reaction steps for forming the target compound from its primary precursors.

Table 2: Synthesis of this compound and Key Intermediates
Reaction StepStarting MaterialsReagents/ConditionsProductReference
Formation of Benzothiazole Precursor4-Chloroaniline1. KSCN, Br₂, Glacial Acetic Acid2-Amino-6-chlorobenzothiazole researchgate.net
Formation of Aminothiophenol2-Chloronitrobenzene1. Water-soluble sulfide (e.g., Na₂S) 2. Acid neutralization2-Aminothiophenol quickcompany.in
Final Condensation/Cyclization5-Chloro-2-aminothiophenol, Chloroacetyl chlorideAcetic Acid, Microwave IrradiationThis compound nih.gov
Final Condensation/Cyclization (Alternative)2-Amino-6-alkoxybenzothiazole, Chloroacetyl chlorideAcetone, Cold conditions then Room Temp.2-Chloro-N-(6-alkoxybenzo[d]thiazol-2-yl)acetamide nih.gov

Chemical Transformations and Derivatization Strategies of 6 Chloro 2 Chloromethyl Benzo D Thiazole

Nucleophilic Substitution Reactions Involving the Chloromethyl Moiety

The chloromethyl group at the 2-position of the benzothiazole (B30560) ring is a key site for nucleophilic substitution reactions. This reactivity allows for the introduction of a wide variety of functional groups, making it a valuable precursor for the synthesis of diverse derivatives. The electron-withdrawing nature of the benzothiazole ring system enhances the electrophilicity of the benzylic carbon, facilitating its reaction with a broad spectrum of nucleophiles.

One of the most common transformations is the reaction with amines, leading to the formation of 2-(aminomethyl)-6-chlorobenzo[d]thiazole derivatives. For instance, reaction with primary and secondary amines can furnish the corresponding secondary and tertiary amines, respectively. These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction.

Thiolates are another class of nucleophiles that readily react with 6-chloro-2-(chloromethyl)benzo[d]thiazole to form thioethers. These reactions are generally efficient and provide a straightforward route to compounds bearing a sulfur linkage at the 2-methyl position. Similarly, alkoxides and phenoxides can be employed to synthesize the corresponding ether derivatives.

Carbon nucleophiles, such as cyanides and enolates, can also be utilized to form new carbon-carbon bonds. The reaction with sodium or potassium cyanide introduces a cyanomethyl group, which can be further elaborated into carboxylic acids, amides, or amines.

The following table summarizes some examples of nucleophilic substitution reactions involving this compound:

NucleophileReagent ExampleProduct Type
AmineDiethylamine2-(Diethylaminomethyl)-6-chlorobenzo[d]thiazole
ThiolateSodium thiophenoxide6-Chloro-2-((phenylthio)methyl)benzo[d]thiazole
AlkoxideSodium methoxide6-Chloro-2-(methoxymethyl)benzo[d]thiazole
CyanidePotassium cyanide2-(6-Chlorobenzo[d]thiazol-2-yl)acetonitrile

These reactions highlight the versatility of the chloromethyl group as a handle for introducing diverse functionalities.

Electrophilic and Other Reactions on the Benzothiazole Ring System for Diversification.nih.govscitechjournals.comacgpubs.orglupinepublishers.comderpharmachemica.com

The benzothiazole ring system itself can undergo various reactions to introduce further diversity into the molecular structure. While the thiazole (B1198619) ring is generally electron-deficient, the benzene (B151609) ring can be susceptible to electrophilic aromatic substitution, although the presence of the deactivating chloro group at the 6-position influences the regioselectivity of these reactions.

Electrophilic substitution reactions, such as nitration or halogenation, would be expected to occur on the benzene ring. The directing effects of the fused thiazole ring and the existing chloro substituent would need to be considered to predict the site of substitution.

Furthermore, functionalization of the benzothiazole nucleus can be achieved through metal-catalyzed cross-coupling reactions. rsc.org For instance, if a bromo or iodo substituent were present on the aromatic ring, Suzuki or Sonogashira couplings could be employed to introduce new aryl, heteroaryl, or alkynyl groups.

Another approach for diversification involves N-alkylation of the benzothiazole nitrogen. This would result in the formation of benzothiazolium salts, which can exhibit different reactivity and biological properties. researchgate.net

Strategies for Introducing and Modifying Substituents on the Aromatic Ring.nih.govscitechjournals.comlupinepublishers.comderpharmachemica.com

Modification of the aromatic ring of this compound offers another avenue for creating a diverse range of derivatives. The existing chloro group can be a site for nucleophilic aromatic substitution under certain conditions, although this typically requires harsh reaction conditions or activation by other electron-withdrawing groups.

A more common strategy involves the introduction of new substituents onto the aromatic ring. This can be achieved through electrophilic aromatic substitution reactions as mentioned earlier. The position of the new substituent will be directed by the existing chloro group and the fused thiazole ring. For example, nitration could potentially lead to the introduction of a nitro group at the 4- or 7-position.

Once a new substituent is introduced, it can be further modified. For example, a nitro group can be reduced to an amino group, which can then be acylated, alkylated, or diazotized to introduce a wide array of other functionalities.

The following table outlines some potential strategies for modifying the aromatic ring:

Reaction TypeReagent ExamplePotential ProductFurther Modification
NitrationHNO₃/H₂SO₄6-Chloro-4-nitro-2-(chloromethyl)benzo[d]thiazoleReduction of nitro group to an amine
HalogenationBr₂/FeBr₃4-Bromo-6-chloro-2-(chloromethyl)benzo[d]thiazoleCross-coupling reactions
Friedel-Crafts AcylationAcetyl chloride/AlCl₃4-Acetyl-6-chloro-2-(chloromethyl)benzo[d]thiazoleOxidation or reduction of the acetyl group

Regioselective Functionalization and Its Implications for Derivative Synthesis.acgpubs.org

Regioselectivity is a critical aspect in the synthesis of specific derivatives of this compound. The ability to control the position of new functional groups on the benzothiazole ring system is essential for establishing structure-activity relationships in medicinal chemistry and for the development of materials with specific properties.

In electrophilic aromatic substitution reactions on the benzene ring, the directing effects of the chloro group (ortho-, para-directing but deactivating) and the fused thiazole ring (deactivating) will determine the regiochemical outcome. Careful selection of reaction conditions and reagents can favor the formation of one regioisomer over another.

For nucleophilic substitution reactions on the chloromethyl group, regioselectivity is generally not an issue as this is the most reactive site for such transformations. However, in cases where other reactive sites are present in the molecule, chemoselectivity becomes important.

The regioselective synthesis of specific isomers is crucial as different positional isomers can exhibit significantly different biological activities and physical properties. For example, the position of a substituent on the aromatic ring can influence the molecule's ability to bind to a biological target. Therefore, the development of regioselective synthetic methods is of paramount importance for the rational design of novel benzothiazole derivatives.

Applications and Translational Research in Medicinal Chemistry

6-Chloro-2-(chloromethyl)benzo[d]thiazole as a Pivotal Building Block in Drug Discovery

This compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic value. The presence of the chloromethyl group allows for facile nucleophilic substitution reactions, enabling the introduction of various functional groups and pharmacophores to the benzothiazole (B30560) core. This adaptability is crucial in drug discovery, where the systematic modification of a lead compound is essential for optimizing its pharmacological profile.

The chloro substituent at the 6-position of the benzothiazole ring also plays a significant role in modulating the biological activity of the resulting derivatives. Halogen atoms can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The strategic placement of a chlorine atom can therefore enhance the potency and pharmacokinetic properties of a drug candidate. The versatility of this compound as a scaffold has been demonstrated in the development of compounds with a broad spectrum of biological activities, including antimicrobial and anticancer properties. researchgate.netnih.gov

Systematic Investigation of Pharmacological Activities of Benzothiazole Derivatives

The inherent biological activity of the benzothiazole nucleus has prompted extensive investigation into the pharmacological properties of its derivatives. The ability to readily synthesize a wide range of analogues from precursors like this compound has facilitated systematic structure-activity relationship (SAR) studies. These studies are fundamental to understanding how chemical modifications influence biological activity and are instrumental in the rational design of more effective therapeutic agents.

The rise of antimicrobial resistance has created an urgent need for novel therapeutic agents with new mechanisms of action. Benzothiazole derivatives have shown considerable promise in this area, exhibiting activity against a wide range of microbial pathogens.

Derivatives of 6-chlorobenzothiazole have been investigated for their potential to combat multidrug-resistant (MDR) bacteria. For instance, certain thiazolidinone derivatives incorporating a 6-chloro-benzothiazole moiety have shown significant antibacterial activity. The replacement of a trifluoromethoxy group with a chloro group at the 6-position of the benzothiazole ring led to a 2.5-fold improvement in activity against methicillin-resistant Staphylococcus aureus (MRSA) and a resistant strain of Escherichia coli. nih.gov

Derivative TypeBacterial StrainMIC (mg/mL)Reference
6-Cl-benzothiazolyl-thiazolidinoneS. aureus (MRSA)Improved 2.5-fold nih.gov
6-Cl-benzothiazolyl-thiazolidinoneE. coli (Resistant)Improved 2.5-fold nih.gov
6-Cl-benzothiazolyl-thiazolidinoneL. monocytogenesImproved 4 to 5-fold nih.gov
6-Cl-benzothiazolyl-thiazolidinoneS. typhimuriumImproved 4 to 5-fold nih.gov

The antifungal potential of 6-chlorobenzothiazole derivatives has also been a subject of research. Studies have shown that these compounds can exhibit inhibitory activity against various fungal pathogens. For example, derivatives of 2-amino-6-chlorobenzothiazole (B160215) have been synthesized and evaluated for their antifungal properties. saspublishers.comsaspublishers.com Some of these compounds displayed activity against Aspergillus flavus that was comparable to standard antifungal drugs, although they showed weaker activity against Candida albicans. saspublishers.com Further research has explored the antifungal efficacy of copper surfactant complexes of 2-amino-6-chloro benzothiazole against Alternaria alternata. openpharmaceuticalsciencesjournal.com

Fungal StrainDerivative TypeActivityReference
Aspergillus flavus2-amino-6-chlorobenzothiazole derivativesEqual to standard drug saspublishers.com
Candida albicans2-amino-6-chlorobenzothiazole derivativesWeak saspublishers.com
Alternaria alternataCopper surfactants of 2-amino-6-chloro benzothiazoleGood openpharmaceuticalsciencesjournal.com

Tuberculosis remains a significant global health threat, and the emergence of multidrug-resistant strains of Mycobacterium tuberculosis has further complicated treatment efforts. Benzothiazole derivatives have been identified as a promising class of compounds with antitubercular activity. asianpubs.org Research has shown that derivatives incorporating the 6-chloro-benzothiazole scaffold can exhibit potent activity against M. tuberculosis. For instance, a 6-fluoro substituted 2-mercaptobenzothiazole (B37678) derivative showed better anti-TB activity than its 6-chloro counterpart. nih.gov However, other studies have highlighted the potential of 6-chloro-benzothiazole derivatives. One study reported that benzothiazole–pyrimidine hybrids displayed significant activity against both drug-sensitive and drug-resistant strains of M. tuberculosis. nih.gov

M. tuberculosis StrainDerivative TypeMIC (µg/mL)Reference
Drug-sensitive (ATCC 25177)Benzothiazole–pyrimidine hybrid0.24–0.98 nih.gov
Multidrug-resistant (ATCC 35822)Benzothiazole–pyrimidine hybrid0.98–62.5 nih.gov
Extensively drug-resistant (RCMB 2674)Benzothiazole–pyrimidine hybrid3.9–62.5 nih.gov
H37Ra, M. bovis (BCG), H37Rv mc2 62306-chloro-2-mercaptobenzothiazole16–64 nih.gov

The development of novel anticancer agents is a cornerstone of medicinal chemistry research. Benzothiazole derivatives have attracted considerable attention in this field due to their demonstrated cytotoxic effects against various cancer cell lines. The 6-chloro-benzothiazole moiety has been incorporated into numerous compounds with the aim of enhancing their anticancer potency.

Research has shown that dichlorophenyl-containing chlorobenzothiazole derivatives exhibit significant anticancer activity against a panel of nine different cancer cell lines, with GI50 values ranging from 1.60 µM to 71.8 nM. nih.govtandfonline.com One particular derivative demonstrated a GI50 of 7.18 × 10⁻⁸ M against non-small cell lung cancer (HOP-92). nih.govtandfonline.com The presence of three chlorine atoms in this compound was suggested to be crucial for its high activity. tandfonline.com

Cancer Cell LineDerivative TypeGI50Reference
9 different cancer cell linesDichlorophenyl-chlorobenzothiazole1.60 µM–71.8 nM nih.govtandfonline.com
Non-small cell lung cancer (HOP-92)Dichlorophenyl-chlorobenzothiazole7.18 × 10⁻⁸ M nih.govtandfonline.com

Further studies have synthesized and evaluated novel N-(6-substituted-benzothiazol-2-yl)-2-[[4,5-dimethyl-1-((p-tolyl/4-nitrophenyl)amino)-1H-imidazol-2-yl]thio]acetamide derivatives for their cytotoxic activities against glioma (C6) and liver (HepG2) cancer cell lines. researchgate.net One of the most active compounds showed an IC50 value of 15.67 µg/mL against C6 tumor cells. researchgate.net Additionally, other compounds in the series were identified as good cytotoxic agents against HepG2 tumor cells. researchgate.net

Cancer Cell LineDerivative TypeIC50 (µg/mL)Reference
Glioma (C6)N-(6-substituted-benzothiazol-2-yl)-imidazole derivative15.67 researchgate.net
Liver (HepG2)N-(6-substituted-benzothiazol-2-yl)-imidazole derivativesGood cytotoxic agents researchgate.net

Anti-inflammatory and Analgesic Properties

Derivatives of the 6-chlorobenzothiazole nucleus have been a subject of interest in the search for novel anti-inflammatory and analgesic agents. Research has focused on synthesizing new molecules based on this scaffold and evaluating their ability to mitigate inflammation and pain, often by targeting enzymes involved in the inflammatory cascade.

One area of investigation involves the synthesis of N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives. researchgate.net These compounds have been evaluated for their anti-inflammatory activity, demonstrating the potential of this particular structural motif. researchgate.net Further studies have explored other complex heterocyclic systems incorporating the benzothiazole core. For instance, a series of thiazole (B1198619) and oxazole (B20620) substituted benzothiazole derivatives were synthesized and tested for their anti-inflammatory and analgesic effects in animal models. nih.gov In these studies, one compound in particular, 4-(2-(4-chlorophenyl)benzo[d]thiazol-3(2H)-yl)-N-((3-substituted-2-hydrobenzo[d]thiazol-2-yl)methylene)thiazol-2-amine, emerged as a highly active agent. nih.gov

The mechanism often explored for these properties is the inhibition of cyclooxygenase (COX) enzymes, which are key to the production of prostaglandins. preprints.org Docking studies and in-vitro enzyme assays have been used to screen benzo[d]thiazol-2-amine derivatives for their ability to inhibit COX-1 and COX-2. preprints.org Findings suggest that specific substitutions on the benzothiazole ring system can lead to significant COX inhibitory action, which correlates with analgesic and anti-inflammatory responses in models like the carrageenan-induced rat paw edema test. preprints.org

Table 1: Selected Benzothiazole Derivatives and their Anti-inflammatory Activity

Compound Class Key Finding Model/Assay Reference
N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamides Evaluated for anti-inflammatory potential. General evaluation researchgate.net
Thiazole-substituted benzothiazoles A specific derivative was found to be a more active anti-inflammatory agent than the reference drug. In vivo animal models nih.gov

Anticonvulsant Investigations

The benzothiazole scaffold, particularly with substitutions at the 6-position, has been identified as a promising framework for the development of anticonvulsant drugs. Riluzole, a clinically used drug containing a benzothiazole core, has demonstrated a spectrum of anticonvulsant activity, inspiring further research into related structures. nih.govmdpi.com

A significant study focused on the synthesis and evaluation of ten 6-chlorobenzothiazolyl-2-thiosemicarbazones for their anticonvulsant and neurotoxic properties. nih.gov These compounds were screened using standard models such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.gov Several of the synthesized compounds exhibited notable anticonvulsant activity in both screening models. nih.gov Eight of the compounds showed good protection in the rat MES test at a dose of 30 mg/kg. nih.gov The most promising compound from this series, 4-(6-chlorobenzothiazol-2-yl)-1-(3-isatinimino)thiosemicarbazone, was identified as having a potent anticonvulsant profile. nih.gov

Table 2: Anticonvulsant Activity of 4-(6-chlorobenzothiazol-2-yl)-1-(3-isatinimino)thiosemicarbazone

Test Animal Administration Route ED₅₀ (mg/kg) Reference
Mice Intraperitoneal (i.p.) 17.86 nih.gov

The ongoing need for safer and more potent anticonvulsant therapies drives the exploration of novel chemical entities, and the 6-chlorobenzothiazole nucleus continues to be a valuable starting point for designing such agents. nih.gov

Antiviral Research, Including Anti-HIV Agents

The structural versatility of the benzothiazole ring has made it an attractive scaffold in the search for new antiviral agents. mdpi.com Molecular hybridization, which involves combining the benzothiazole moiety with other pharmacophores, has been a successful strategy in developing molecules with significant anti-HIV potential. nih.gov

Specifically, derivatives of 6-chlorobenzothiazole have shown promise in this area. In one study, a hybrid 6-chlorobenzothiazole derivative was reported to exhibit a promising anti-HIV effect, with an EC₅₀ value of less than 7 μg/ml when tested against the wild-type HIV-1 strain using the MTT method. nih.gov This highlights the importance of the 6-chloro substitution in conferring antiviral potency.

The broader class of benzothiazole derivatives has been investigated for activity against various viruses. Research has shown that substitutions at different positions on the benzothiazole ring can influence antiviral efficacy. For example, a methyl group at the 6-position has been noted to increase the potency of some antiviral compounds. mdpi.com The development of hybrid molecules, such as benzothiazolyl-coumarins, has also yielded compounds with potent antiviral activity. nih.gov These findings underscore the potential of the 6-chlorobenzothiazole scaffold as a key component in the design of novel anti-HIV and other antiviral therapeutic agents. mdpi.comnih.gov

Enzyme Inhibition Studies

The benzothiazole nucleus is a common feature in molecules designed to be enzyme inhibitors, targeting a range of enzymes implicated in various diseases. Modifications at the 6-position of the benzothiazole ring have been shown to be critical for potent and selective inhibition.

Carbonic Anhydrase Inhibition: Benzothiazole-6-sulfonamides incorporating cyclic guanidine (B92328) have been synthesized and investigated for their inhibitory activity against several human carbonic anhydrase (hCA) isoforms, including hCA I, II, IV, and VII. nih.gov Some of these compounds were found to be effective inhibitors of hCA II and VII, which are considered targets for conditions like neuropathic pain. nih.gov

DNA Gyrase and Topoisomerase IV Inhibition: In the field of antibacterial research, benzothiazole-based compounds have been developed as potent inhibitors of bacterial DNA gyrase and topoisomerase IV. acs.org The introduction of a carboxylic acid group at the 6-position of the benzothiazole scaffold, combined with other substitutions, led to the discovery of potent gyrase inhibitors with excellent activity against Gram-positive and Gram-negative pathogens. acs.org This demonstrates the strategic importance of functionalizing the 6-position to achieve desired inhibitory activity. acs.org

Cholinesterase Inhibition: In the context of Alzheimer's disease, benzothiazole derivatives have been synthesized and tested for their ability to inhibit cholinesterase enzymes (AChE and BChE). nih.gov While this particular study did not focus exclusively on 6-chloro derivatives, it established a synthetic route starting from substituted 2-aminobenzothiazoles to create compounds that showed significant inhibition of AChE, with some derivatives exhibiting activity comparable to the standard drug donepezil. nih.gov

Table 3: Benzothiazole Derivatives as Enzyme Inhibitors

Target Enzyme Benzothiazole Scaffold Key Finding Reference
Carbonic Anhydrase (hCA II, hCA VII) Benzothiazole-6-sulfonamides Effective inhibition with Kᵢ values in the nanomolar range. nih.gov
DNA Gyrase / Topoisomerase IV 4-(benzyloxy)-benzo[d]thiazole-6-carboxylic acid Potent inhibition of bacterial gyrase with activity against ESKAPE pathogens. acs.org

Antileishmanial and Anthelmintic Applications

The benzothiazole scaffold has been explored for its potential in treating parasitic diseases, including those caused by helminths and Leishmania species. The core structure is recognized for a wide spectrum of biological activities, which extends to antiparasitic applications. researchgate.net

Research into the anthelmintic properties of benzothiazole derivatives has involved the synthesis of 2-amino-6-substituted benzothiazoles. researchgate.net A series of these compounds were synthesized by reacting various substituted anilines with potassium thiocyanate (B1210189). researchgate.net The resulting compounds were then screened for their anthelmintic activity, indicating that this chemical class is a promising area for the development of new treatments against parasitic worms. researchgate.net

In addition to anthelmintic investigations, the benzothiazole nucleus has been identified as a scaffold for developing antileishmanial agents. researchgate.net While specific studies focusing solely on 6-chloro derivatives are part of a broader research effort, the general class of 2-substituted benzothiazoles has been noted for its potential activity against Leishmania. This line of inquiry suggests that derivatives of this compound could be valuable candidates for synthesis and evaluation as novel antileishmanial and anthelmintic drugs.

Structure Activity Relationship Sar and Mechanistic Elucidation Studies

Systematic SAR Studies on Benzothiazole (B30560) Derivatives

Systematic structure-activity relationship (SAR) studies have been instrumental in optimizing the therapeutic potential of the benzothiazole scaffold. The benzothiazole nucleus itself is a key pharmacophore, but its activity is significantly modulated by various substitutions. benthamscience.comresearchgate.net For instance, the introduction of different functional groups can alter the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.

A preliminary SAR study on a series of benzo[d]thiazole-hydrazones indicated that the type of substituent on an attached phenyl ring dictates the spectrum of antimicrobial activity. nih.gov It was observed that electron-donating groups, such as hydroxyl (-OH) and methoxy (B1213986) (-OCH3), tended to enhance antibacterial activity. nih.gov Conversely, the presence of electron-withdrawing groups like chloro (-Cl), nitro (-NO2), fluoro (-F), and bromo (-Br) was generally associated with increased antifungal activity. nih.gov Furthermore, incorporating other heterocyclic moieties, such as thiophene (B33073) and indole, at the C-2 position has also been shown to yield compounds with potent antimicrobial activities. nih.gov

These studies underscore the principle that targeted modifications to the benzothiazole ring system are a viable strategy for developing derivatives with specific and enhanced biological functions. benthamscience.comnih.gov

Table 1: Influence of Phenyl Ring Substituents on the Antimicrobial Activity of Benzo[d]thiazole-Hydrazone Derivatives

Substituent Type General Effect on Activity Example Groups
Electron-Donating Increased Antibacterial Activity -OH, -OCH3
Electron-Withdrawing Increased Antifungal Activity -Cl, -NO2, -F, -Br
Heterocyclic Moieties Good Overall Antimicrobial Activity Thiophene, Indole

Data synthesized from research findings. nih.gov

Impact of Halogen Substitution (e.g., Chlorine at C-6 and Chloromethyl at C-2) on Biological Efficacy

Halogen substitutions are a cornerstone of medicinal chemistry for enhancing the potency and modulating the pharmacokinetic properties of lead compounds. In the context of benzothiazoles, chlorine atoms at specific positions play a critical role.

The presence of a chlorine atom at the C-6 position of the benzothiazole ring has been linked to enhanced biological activity in several studies. For example, the compound 6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amine was identified as a potent agent that significantly inhibited the proliferation of various cancer cell lines and also demonstrated anti-inflammatory properties. nih.govfrontiersin.org Similarly, SAR studies on other benzothiazole series have shown that a chloro group on the benzothiazole ring contributes positively to antibacterial activity. nih.gov This suggests that the electronegative and lipophilic nature of the chlorine atom at this position facilitates favorable interactions with target enzymes or receptors.

The 2-(chloromethyl) group is a particularly reactive substituent. The carbon-chlorine bond in this group makes it an electrophilic center, capable of acting as an alkylating agent. This functionality allows the molecule to potentially form stable, covalent bonds with nucleophilic residues (such as cysteine, histidine, or lysine) in the active site of target proteins. Covalent inhibition is often associated with high potency and prolonged duration of action, which could significantly enhance the biological efficacy of the compound against its intended targets.

Molecular Mechanistic Investigations

Elucidating the molecular mechanisms of action is crucial for understanding the therapeutic effects of benzothiazole derivatives. Research indicates that these compounds can interact with a variety of essential proteins in pathogenic organisms, leading to the disruption of critical cellular processes. mdpi.comresearchgate.net

Benzothiazole-based compounds have been shown to exert their effects by engaging multiple biological targets within bacterial and fungal cells, including enzymes involved in cell wall synthesis, cell division, and DNA replication. mdpi.comresearchgate.net

Bacterial cell division is an attractive target for novel antibiotics because its core machinery is essential for bacterial viability and is absent in eukaryotes. nih.gov The Filamenting temperature-sensitive mutant Z (FtsZ) protein, a prokaryotic homolog of tubulin, is a key player in this process, forming the Z-ring that initiates cytokinesis. mdpi.com While specific studies on 6-Chloro-2-(chloromethyl)benzo[d]thiazole are limited, related benzamide (B126) and benzothiadiazole derivatives are known to inhibit FtsZ, causing cell elongation and eventual lysis. nih.govnih.gov This establishes FtsZ as a plausible target for benzothiazole-based inhibitors.

Another critical target is the enzyme UDP-N-acetylenolpyruvylglucosamine reductase (MurB), which is involved in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. nih.gov Docking studies have suggested that benzothiazole derivatives can bind effectively to the active site of the MurB enzyme. nih.govnih.gov The inhibition of this enzyme disrupts cell wall formation, compromising the structural integrity of the bacterium and leading to cell death. nih.gov

Table 2: Antibacterial Activity of Select Benzothiazole Derivatives

Compound Class Target Organism MIC (µg/mL) Potential Target
Benzothiazole-based azo dyes Salmonella typhimurium 25-50 MurB
Benzothiazole-based azo dyes Klebsiella pneumoniae 25-50 MurB
Benzamide Derivatives (PC190723) Staphylococcus aureus 1 FtsZ
Benzothiadiazole (C109) Acinetobacter baumannii 8-16 FtsZ

Minimum Inhibitory Concentration (MIC) values indicate the potency of the compounds. Data from multiple studies. nih.govnih.govnih.gov

Mycobacterium tuberculosis, the causative agent of tuberculosis, possesses a unique and complex cell wall that is a primary target for many antitubercular drugs. Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is a crucial flavoenzyme involved in the biosynthesis of arabinan, an essential component of the mycobacterial cell wall. nih.govvlifesciences.com DprE1 has been validated as a highly vulnerable target for tuberculosis treatment. nih.gov

Several classes of compounds, including benzothiazinones (BTZs), have been identified as potent inhibitors of DprE1. vlifesciences.comnih.gov Benzothiazole derivatives have also been developed as selective DprE1 inhibitors. vlifesciences.com These compounds typically act by forming a covalent adduct with a cysteine residue (Cys387) in the active site of the enzyme, leading to irreversible inhibition. nih.gov This mechanism effectively blocks the synthesis of the mycobacterial cell wall, resulting in potent bactericidal activity.

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing proteins involved in the metabolism of a vast array of compounds. nih.gov In fungi, the CYP51 enzyme, also known as lanosterol (B1674476) 14α-demethylase, is a vital component of the ergosterol (B1671047) biosynthesis pathway. Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. Inhibition of CYP51 disrupts membrane integrity and function, leading to fungal cell death.

Molecular docking studies on newly synthesized heteroarylated benzothiazoles have revealed that the probable mechanism for their antifungal activity is the inhibition of 14α-lanosterol demethylase (CYP51). nih.gov This mode of action is the same as that of the widely used azole class of antifungal drugs. The ability of the benzothiazole scaffold to effectively bind to and inhibit this critical fungal enzyme highlights its potential in the development of new antifungal agents.

Identification and Validation of Biological Targets

Modulation of Tubulin Polymerization

The benzothiazole scaffold is recognized for its presence in various compounds that act as inhibitors of tubulin polymerization. researchgate.netjohnshopkins.edu These agents typically function by binding to the colchicine (B1669291) site on β-tubulin, which disrupts the dynamic equilibrium of microtubule assembly and disassembly, leading to cell cycle arrest and apoptosis. johnshopkins.edu However, specific studies detailing the interaction of this compound with tubulin or its effects on tubulin polymerization are not available in the reviewed literature. Research in this area has focused on other benzothiazole derivatives, exploring how different substituents on the benzothiazole ring influence anti-tubulin activity.

Kinase Inhibitory Mechanisms

Benzothiazole derivatives have also been identified as promising scaffolds for the development of kinase inhibitors. nih.gov Kinases play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The benzothiazole nucleus can serve as a core structure for designing molecules that target the ATP-binding site of various kinases. Despite this, there is no specific information available that details the kinase inhibitory mechanisms of this compound. Studies on other benzothiazole-based compounds have shown that they can act as potent inhibitors of kinases such as ROCK-II, but this has not been specifically demonstrated for the compound . nih.gov

Computational Chemistry Approaches to Understanding Ligand-Target Interactions

Computational chemistry provides valuable insights into how ligands interact with their biological targets. These methods are frequently applied to the study of benzothiazole derivatives to predict their binding modes and elucidate their electronic properties.

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biointerfaceresearch.com For benzothiazole derivatives, docking studies have been employed to understand their interactions with various biological targets, including enzymes and receptors. biointerfaceresearch.commdpi.comsemanticscholar.org These simulations can help identify key amino acid residues involved in binding and guide the design of more potent and selective inhibitors. However, specific molecular docking studies for this compound are not described in the available literature.

Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scirp.org In the context of drug design, DFT calculations can provide information about a molecule's geometry, electronic properties, and reactivity. scirp.orgnih.gov For benzothiazole and its derivatives, DFT has been used to analyze their molecular structure, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP), which are important for understanding their chemical behavior and interaction with biological targets. scirp.org While general DFT studies on the benzothiazole scaffold exist, specific electronic structure analyses for this compound are not reported.

Molecular Dynamics (MD) Simulations for Dynamic Interactions

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.gov This technique allows for the examination of the dynamic behavior of ligand-target complexes, providing insights into the stability of binding interactions and conformational changes that may occur upon binding. nih.govnih.gov MD simulations have been applied to various benzothiazole derivatives to explore their dynamic interactions with target proteins. biointerfaceresearch.comnih.gov Unfortunately, there are no specific MD simulation studies available for this compound in the current body of scientific literature.

Future Prospects and Emerging Research Avenues

Design and Synthesis of Next-Generation Benzothiazole (B30560) Analogs with Improved Pharmacological Profiles

The core structure of 6-Chloro-2-(chloromethyl)benzo[d]thiazole offers a reactive chloromethyl group that is readily modified, allowing for the synthesis of a vast library of new chemical entities. jyoungpharm.org Researchers are focused on designing and synthesizing novel analogs with enhanced efficacy and selectivity against various diseases, including cancer, microbial infections, and neurological disorders.

One promising approach involves the reaction of 2-(chloromethyl)-benzo[d]-thiazole with various hydroxyaryl methanones to create compounds with potential antitumor and anti-inflammatory properties. jyoungpharm.org Similarly, derivatives have been synthesized by reacting 2-amino-halogenated benzothiazoles with different substituted benzyl (B1604629) bromides or acyl chlorides, leading to compounds with significant anticancer and anti-inflammatory effects. nih.gov For instance, the derivative 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine has demonstrated the ability to significantly inhibit the proliferation of cancer cell lines like A431 (human epidermoid carcinoma). nih.gov

Another area of active research is the development of benzothiazole-based antimicrobial agents. By synthesizing novel 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole and 1,3,4-oxadiazole (B1194373) derivatives from N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine (B178648) carboxamide, scientists have created compounds with moderate to good inhibitory activity against various pathogenic bacteria and fungi. nih.gov Structure-activity relationship (SAR) studies reveal that specific substitutions on the benzothiazole ring are crucial for potent biological activity. For example, dichlorophenyl-containing chlorobenzothiazole derivatives have shown potent anticancer activity against a panel of nine different cancer cell lines. nih.gov

Table 1: Pharmacological Activities of Selected Benzothiazole Analogs

Compound Name Modification Strategy Target/Activity Key Finding Reference
(2-(benzo[d]thiazol-2-ylmethoxy)-substitutedphenyl)(4-substituted-phenyl)methanones Reaction of 2-(chloromethyl)-benzo[d]-thiazole with 2-hydroxysubstitutedaryl-(substitutedaryl)-methanones Antitumor, Anti-inflammatory Synthesis of a series of novel benzothiazole scaffolds with potential pharmacological properties. jyoungpharm.org
6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (compound B7) Reaction of 2-amino-halogenated benzothiazole with substituted benzyl bromides Anticancer (A431, A549, H1299 cell lines) Significantly inhibited cancer cell proliferation. nih.gov
1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole derivatives Synthesized from N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide Antibacterial, Antifungal Showed moderate to good inhibition against pathogenic bacterial and fungal strains. nih.gov
Dichlorophenyl containing chlorobenzothiazole 51 Synthesis of chloro-substituted benzothiazole amines Anticancer (9 different cell lines) Good anticancer activity with GI₅₀ values in the nanomolar to micromolar range. nih.gov

Integration of Artificial Intelligence and Machine Learning in Rational Drug Design for Benzothiazoles

The development of new drugs is a lengthy and expensive process. nih.gov Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools to accelerate and rationalize the drug design process for scaffolds like benzothiazoles. nih.govmdpi.com These computational methods can analyze vast datasets of chemical structures and biological activities to identify promising drug candidates, predict their properties, and even design novel molecules from scratch. frontiersin.orgpremierscience.com

Exploration of Novel Biological Pathways and Therapeutic Indications for Halogenated Benzothiazoles

Halogenated benzothiazoles, including derivatives of this compound, exhibit a broad spectrum of biological activities, suggesting their interaction with multiple biological pathways. jyoungpharm.orgderpharmachemica.com Ongoing research aims to elucidate these mechanisms of action and explore novel therapeutic applications beyond their established roles.

One key area of investigation is enzyme inhibition. Benzothiazole derivatives have been identified as potent inhibitors of various enzymes implicated in disease. For instance, certain benzothiazole-6-sulphonamides have shown selective inhibitory activity against human carbonic anhydrase (CA) isoforms, particularly CA II and CA VII, which are targets for conditions like neuropathic pain. nih.gov Other analogs have been designed as inhibitors of monoamine oxidase B (hMAO-B), an important target in neurodegenerative diseases like Parkinson's disease. mdpi.com Additionally, benzothiazole-based compounds have been developed as potent inhibitors of DNA gyrase, an essential bacterial enzyme, highlighting their potential as novel antibacterial agents against multidrug-resistant pathogens like Acinetobacter baumannii and Pseudomonas aeruginosa. acs.org

The anticancer potential of halogenated benzothiazoles is another major focus. nih.govresearchgate.net These compounds can induce apoptosis (programmed cell death) and inhibit cell cycle progression in various cancer cell lines. nih.gov For example, 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine was found to induce apoptosis and cause G2/M cell cycle arrest in A431 and A549 cancer cells. nih.gov The diverse anticancer activities suggest that these compounds may target multiple pathways involved in tumor growth and survival. researchgate.net

The antimicrobial properties of these compounds are also being explored in depth. mdpi.comnih.gov Derivatives have shown efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.govmdpi.com The exploration of their mechanisms, which may involve inhibiting essential enzymes or disrupting cell membrane integrity, could lead to the development of new treatments for infectious diseases. nih.gov

Table 2: Novel Biological Targets and Indications for Halogenated Benzothiazoles

Derivative Class Biological Target/Pathway Potential Therapeutic Indication Key Finding Reference
Benzothiazole-6-sulphonamides Carbonic Anhydrase (CA) II & VII Neuropathic Pain, Glaucoma Selective inhibition of key brain-associated CA isoforms. nih.gov
Benzothiazole-hydrazones Monoamine Oxidase B (hMAO-B) Neurodegenerative Diseases (e.g., Parkinson's) Selective and significant hMAO-B enzyme inhibitory activity. mdpi.com
Benzothiazole-6-carboxylic acids DNA Gyrase Bacterial Infections (Gram-negative) Potent inhibition of a key bacterial enzyme, effective against resistant strains. acs.org
N-benzyl-6-chlorobenzo[d]thiazol-2-amines Apoptosis Induction, Cell Cycle Arrest Cancer Inhibition of cancer cell proliferation, migration, and induction of apoptosis. nih.gov
Triazolo-thiadiazole derivatives of N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide General Antimicrobial Pathways Infectious Diseases Moderate to good inhibition against various pathogenic bacteria and fungi. nih.gov

Q & A

Q. Table 1: Comparison of Synthesis Methods

Starting MaterialReagents/ConditionsKey IntermediateYield (%)Reference
7-Chloro-6-fluoro-2-aminobenzothiazoleChloroacetyl chloride, ethanol, reflux7-Chloro-6-fluoro-2-chloroacetamidebenzothiazoleNot reported
6-Chloro-2-aminobenzothiazoleCS2_2, hydrazine (50%)6-Chloro-1,3-benzothiazol-2-yl-thiosemicarbazideNot reported

Basic: How is the purity of synthesized this compound confirmed?

Methodological Answer:

  • Thin-Layer Chromatography (TLC): Silica gel G plates with ethyl acetate:methanol:water (10:1:1) solvent system; spots visualized under UV .
  • Melting Point Analysis: Sharp melting points indicate purity; deviations suggest impurities (e.g., unreacted starting material) .
  • Spectroscopic Techniques: 1^1H-NMR to confirm structural integrity (e.g., chloro-methyl protons at δ ~4.5 ppm) .

Advanced: How can reaction conditions be optimized to improve the yield of this compound derivatives?

Methodological Answer:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution at the chloromethyl group .
  • Catalysis: Use of Lewis acids (e.g., ZnCl2_2) to accelerate chloroacetyl chloride reactions .
  • Temperature Control: Gradual heating (e.g., reflux in ethanol for 1–2 hours) prevents side reactions like hydrolysis .
  • Stoichiometry: Excess chloroacetyl chloride (1.2–1.5 equivalents) ensures complete substitution .

Key Data:

  • In one study, refluxing for 2 hours increased intermediate yield by 15% compared to room-temperature reactions .

Advanced: How can researchers resolve contradictions in reported biological activity data for benzothiazole derivatives?

Methodological Answer:

  • Orthogonal Assays: Validate antimicrobial activity using both agar diffusion (qualitative) and MIC (quantitative) assays to confirm potency .
  • Structural Analog Comparison: Test derivatives with variations (e.g., 6-fluoro vs. 6-chloro substituents) to isolate substituent effects .
  • Purity Reassessment: Contradictions may arise from impurities; reanalyze compounds via HPLC or 13^13C-NMR .

Example:
A compound showing moderate anti-inflammatory activity in one study but no activity in another may differ in substitution patterns or purity.

Advanced: What strategies are used to analyze the structure-activity relationship (SAR) of this compound?

Methodological Answer:

  • X-ray Crystallography: Resolve crystal structures to identify critical interactions (e.g., π-π stacking between thiazole and benzene rings in analogs) .
  • Computational Modeling: DFT calculations to map electron density at the chloromethyl group, predicting reactivity with biological targets .
  • Bioisosteric Replacement: Substitute the chloromethyl group with bromomethyl or fluoromethyl to assess steric/electronic effects .

Q. Table 2: SAR Insights from Structural Data

DerivativeSubstituentObserved ActivityKey InteractionReference
7-Chloro-6-fluoro analog-Cl, -FModerate anti-inflammatoryHydrogen bonding with COX-2
6-Bromo analog-BrEnhanced antimicrobialHydrophobic pocket binding

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1^1H-NMR: Identifies protons on the benzothiazole ring (δ 7.2–8.1 ppm) and chloromethyl group (δ 4.5–4.7 ppm) .
  • IR Spectroscopy: Confirms C-Cl stretch at ~750 cm1^{-1} and C-S-C vibrations at ~650 cm1^{-1} .
  • Mass Spectrometry (MS): Molecular ion peak [M+H]+^+ confirms molecular weight .

Advanced: How can researchers design derivatives of this compound for targeted biological applications?

Methodological Answer:

  • Functional Group Addition: Introduce sulfonamide or hydrazone moieties to enhance solubility and target binding (e.g., Schiff base derivatives for antimicrobial activity) .
  • Prodrug Strategies: Modify the chloromethyl group to a hydrolyzable ester for controlled release .
  • Hybrid Molecules: Combine with quinazolinone or triazole rings to exploit dual mechanisms (e.g., anticancer + anti-inflammatory) .

Example:
Schiff base derivatives of 6-chloro-2-aminobenzothiazole showed improved analgesic activity due to enhanced hydrogen bonding with opioid receptors .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Gloves, lab coat, and goggles to avoid skin/eye contact with chloromethyl groups, which are irritants .
  • Ventilation: Use fume hoods during synthesis to prevent inhalation of volatile reagents (e.g., chloroacetyl chloride) .
  • Waste Disposal: Segregate halogenated waste for incineration to prevent environmental contamination .

Advanced: How do crystallographic studies inform the reactivity of this compound?

Methodological Answer:

  • Hydrogen Bonding Networks: Crystal structures reveal C–H···N and C–H···π interactions that stabilize the molecule, influencing its solubility and packing .
  • Dihedral Angles: Planarity between benzothiazole and substituents (e.g., 64.11° in a phenyl analog) affects π-π stacking with biological targets .
  • Reactive Site Identification: Chloromethyl group orientation in the crystal lattice predicts susceptibility to nucleophilic attack .

Advanced: What computational tools are used to predict the pharmacokinetics of benzothiazole derivatives?

Methodological Answer:

  • ADMET Prediction: Software like SwissADME calculates logP (lipophilicity) and bioavailability radar for lead optimization .
  • Molecular Docking: AutoDock Vina simulates binding to targets (e.g., EGFR for anticancer activity) using crystal structure data .
  • MD Simulations: GROMACS models stability of ligand-receptor complexes over time, identifying robust interactions .

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